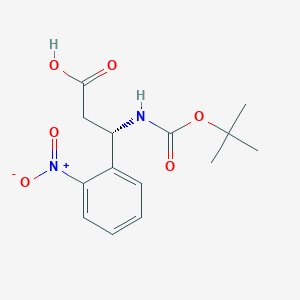

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS No.: 500770-83-2

Cat. No.: VC2024710

Molecular Formula: C14H18N2O6

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500770-83-2 |

|---|---|

| Molecular Formula | C14H18N2O6 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

| Standard InChI Key | SAVFDQXYVJSWEN-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Identification Parameters

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral organic compound with the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 500770-83-2 |

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |

| Standard InChIKey | SAVFDQXYVJSWEN-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC1=CC=CC=C1N+[O-] |

Structural Features

The compound contains several key structural features:

-

A tert-butoxycarbonyl (Boc) protecting group attached to an amino function

-

A 2-nitrophenyl moiety at the 3-position of the propanoic acid backbone

-

A chiral center at the C-3 position with an S-configuration

The presence of these structural elements contributes to its reactivity profile and applications in organic synthesis.

Physical and Chemical Properties

Physical Properties

The physical properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid are summarized in the following table:

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Typically white to off-white powder |

| Solubility | Soluble in organic solvents (DMSO, DMF, ethanol); limited solubility in water |

| Storage Conditions | Recommended storage at -20°C for extended stability |

| Stability | Stable under normal laboratory conditions; sensitive to strong acids |

Chemical Properties

The chemical properties are primarily defined by its functional groups:

-

The Boc protecting group is base-stable but acid-labile, making it removable under acidic conditions

-

The nitro group on the phenyl ring is electron-withdrawing, affecting the reactivity of the aromatic system

-

The carboxylic acid function allows for various derivatization reactions, including esterification and amide formation

-

The chiral center maintains the S-configuration under standard reaction conditions

Synthesis Methods

Conventional Synthesis Approach

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves protection of the amine group of the corresponding amino acid. The general synthetic route includes:

-

Starting with (S)-3-amino-3-(2-nitrophenyl)propanoic acid

-

Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (typically triethylamine or sodium hydroxide)

-

Purification through crystallization or chromatography

Alternative Synthetic Approaches

Alternative approaches may include:

-

Michael addition of nitro compounds to appropriate α,β-unsaturated carbonyl compounds followed by protection

-

Stereoselective reduction of prochiral precursors

-

Enzymatic resolution of racemic mixtures to obtain the desired S-enantiomer

Chemical Reactions and Reactivity

Deprotection Reactions

The Boc protecting group can be removed under acidic conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (common laboratory scale)

-

Hydrogen chloride in dioxane or ethyl acetate

Derivatization Reactions

The compound can undergo various derivatization reactions:

-

Esterification of the carboxylic acid group

-

Amide formation through coupling reactions

-

Reduction of the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents

-

Further functionalization of the aromatic ring through nucleophilic aromatic substitution

Applications in Research and Industry

Peptide Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as a building block in peptide synthesis:

-

The Boc group protects the amino function during coupling reactions

-

The compound can be incorporated into peptide chains to create modified peptides

-

The nitro group introduces specific electronic properties that can influence biological activity

Pharmaceutical Research

The compound has applications in pharmaceutical research:

-

Used as an intermediate in the synthesis of potential drug candidates

-

The nitrophenyl moiety can participate in bioactive interactions

-

Research has indicated that derivatives of this compound exhibit potential bioactive properties

-

May serve as a scaffold for the development of enzyme inhibitors

Materials Science

Emerging applications in materials science include:

-

Component in the synthesis of functional polymers

-

Precursor for materials with specific optical properties

-

Building block for chiral materials with potential applications in catalysis

Comparison with Similar Compounds

Structural Analogues

Several structural analogues are worth comparing:

| Compound | CAS Number | Key Difference |

|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | 185146-84-3 | Amino group at position 2 instead of position 3 |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid | - | Nitro group at para position instead of ortho |

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | 500770-69-4 | Naphthyl group instead of nitrophenyl |

Functional Differences

These structural differences result in significant functional variations:

-

The position of the amino group affects the backbone conformation and reactivity

-

The position of the nitro group influences electronic properties and reactivity patterns

-

The replacement of the nitrophenyl with a naphthyl group alters the steric and electronic properties

Research Trends and Future Directions

Current Research Focus

Current research involving (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid focuses on:

-

Development of novel synthetic methodologies for its preparation

-

Exploration of its potential as a building block for bioactive compounds

-

Investigation of its utility in stereoselective transformations

Future Research Opportunities

Future research directions may include:

-

Application in the development of peptide-based therapeutics

-

Exploration of the compound's potential in asymmetric catalysis

-

Investigation of structure-activity relationships of derivatives in biological systems

-

Development of more efficient synthetic routes with improved stereoselectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume